Cleroindicin B

Description

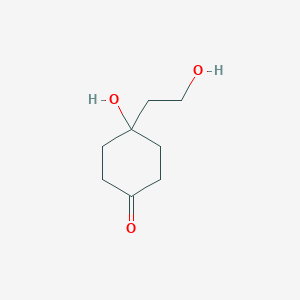

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSFMYCHPVOSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148032 | |

| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107389-91-3 | |

| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107389913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Natural Sourcing of Cleroindicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleroindicin B is a neo-clerodane diterpenoid, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and isolation of this compound. It also details experimental protocols for its extraction and for the evaluation of its potential biological activities, based on methodologies cited for related compounds. While research on the Clerodendrum genus is extensive, it is noteworthy that specific quantitative data on the biological activities of purified this compound remains limited in publicly accessible literature.

Discovery and Natural Source

This compound was first reported in 1997 by a team of researchers led by Jun Tian. It was isolated from the aerial parts of Clerodendrum indicum (L.) Kuntze, a plant belonging to the Lamiaceae family. In the same study, five other new cleroindicin compounds, designated Cleroindicins A and C-F, were also identified. The genus Clerodendrum is widely distributed in tropical and warm temperate regions and has a history of use in traditional medicine. While Clerodendrum indicum is the definitive source of this compound, other species within this genus are also known to produce a variety of diterpenoids.

Chemical Structure

The structure of this compound was elucidated using spectral methods, as detailed in the initial discovery paper by Tian et al. (1997). As a neo-clerodane diterpenoid, its core chemical scaffold is characterized by a decalin ring system with a side chain at C-9.

Data Presentation

Table 1: Isolation and Yield of this compound

| Parameter | Details | Reference |

| Natural Source | Aerial parts of Clerodendrum indicum (L.) Kuntze | |

| Initial Plant Material | 6 kg (dried and powdered) | |

| Isolated this compound | 68 mg | |

| Calculated Yield | Approximately 0.0011% | N/A |

Table 2: Reported Cytotoxic Activity of Compounds from Clerodendrum indicum

While specific cytotoxic data for this compound is not available, the following table summarizes the activity of other compounds isolated from Clerodendrum indicum against various cancer cell lines. This provides context for the potential bioactivity of compounds from this source.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oleanolic acid 3-acetate | SW620 (Colon) | 1.66 - 20.49 | |

| ChaGo-K-1 (Lung) | 1.66 - 20.49 | ||

| HepG2 (Liver) | 1.66 - 20.49 | ||

| KATO-III (Gastric) | 1.66 - 20.49 | ||

| BT-474 (Breast) | 1.66 - 20.49 | ||

| Betulinic acid | SW620 (Colon) | 1.66 - 20.49 | |

| ChaGo-K-1 (Lung) | 1.66 - 20.49 | ||

| HepG2 (Liver) | 1.66 - 20.49 | ||

| KATO-III (Gastric) | 1.66 - 20.49 | ||

| BT-474 (Breast) | 1.66 - 20.49 | ||

| Lupeol | SW620 (Colon) | 1.99 | |

| KATO-III (Gastric) | 1.95 | ||

| Taraxerol | SW620 (Colon) | 2.09 | |

| 3β-hydroxy-D:B-friedo-olean-5-ene | SW620 (Colon) | 23.39 | |

| Pectolinarigenin | SW620 (Colon) | 13.05 | |

| KATO-III (Gastric) | 24.31 |

Experimental Protocols

Isolation of this compound from Clerodendrum indicum

The following protocol is based on the methodology described by Tian et al. (1997).

-

Extraction:

-

Air-dried and powdered aerial parts of C. indicum (6 kg) are extracted with 95% ethanol (B145695) (EtOH) under reflux.

-

The resulting crude extract (320 g) is dissolved in 50% EtOH.

-

-

Defatting and Partitioning:

-

The 50% EtOH solution is defatted by partitioning with petroleum ether (60-90 °C).

-

After removal of the ethanol from the aqueous layer, the residue is extracted with ethyl acetate (B1210297) (EtOAc).

-

-

Chromatographic Separation:

-

The EtOAc extract (7

-

The Biological Activity of Cleroindicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleroindicin B is a neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus. While research into this specific compound is still nascent, the Clerodendrum genus is a rich source of bioactive molecules, with studies on crude extracts and related compounds revealing a spectrum of activities, including potent insecticidal, antifeedant, cytotoxic, and anti-inflammatory effects. This technical guide synthesizes the current, albeit limited, state of knowledge on the biological activities of this compound and its close analogues. Due to a notable scarcity of quantitative data for this compound itself, this document presents available data for structurally related clerodane diterpenoids to provide a foundational context for future research. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further investigation into the therapeutic potential of this compound class.

Introduction

This compound belongs to the neo-clerodane diterpenoid class of natural products, which are characteristic secondary metabolites of the Clerodendrum genus (Lamiaceae family).[1] This class of compounds is distinguished by a bicyclic decalin core and a variable side chain at C-9. The biological activities of compounds from this genus are diverse, with pharmacological studies indicating potential antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The most extensively documented activity for neo-clerodane diterpenoids, including compounds closely related to this compound, is their potent insect antifeedant and insecticidal effects, positioning them as promising candidates for the development of botanical pesticides.[1][4] However, specific bioactivity data for purified this compound remains largely unpublished in peer-reviewed literature. This guide aims to collate the existing information on related compounds to build a predictive framework for the biological potential of this compound.

Quantitative Data on Biological Activity

Direct quantitative data for this compound is exceptionally limited. The following tables summarize the biological activities of closely related clerodane diterpenoids isolated from Clerodendrum species. This information serves as a valuable surrogate for guiding future research on this compound.

Table 1: Insect Antifeedant and Growth Inhibitory Activity of Clerodane Diterpenoids

Data presented below is for clerodane diterpenoids isolated from Clerodendron infortunatum against the cotton bollworm, Helicoverpa armigera.[1][5]

| Compound | Assay Type | Parameter | Value (ppm) | Insect Species | Reference |

| Clerodin | Antifeedant (Choice) | AI₅₀ | 6 | H. armigera | [1] |

| Clerodin | Antifeedant (No-Choice) | AI₅₀ | 8 | H. armigera | [1] |

| Clerodin | Growth Inhibition | GI₅₀ | 13 | H. armigera | [5] |

| 15-Methoxy-14,15-dihydroclerodin | Antifeedant (Choice) | AI₅₀ | 6 | H. armigera | [1] |

| 15-Methoxy-14,15-dihydroclerodin | Antifeedant (No-Choice) | AI₅₀ | 9 | H. armigera | [1] |

| 15-Methoxy-14,15-dihydroclerodin | Growth Inhibition | GI₅₀ | 21 | H. armigera | [5] |

| 15-Hydroxy-14,15-dihyroclerodin | Antifeedant (Choice) | AI₅₀ | 8 | H. armigera | [1] |

| 15-Hydroxy-14,15-dihyroclerodin | Antifeedant (No-Choice) | AI₅₀ | 11 | H. armigera | [1] |

| 15-Hydroxy-14,15-dihyroclerodin | Growth Inhibition | GI₅₀ | 11 | H. armigera | [5] |

| Azadirachtin (Positive Control) | Growth Inhibition | GI₅₀ | 15 | H. armigera | [5] |

*AI₅₀ (Antifeedant Index 50): Concentration required to inhibit feeding by 50%. **GI₅₀ (Growth Inhibition 50): Concentration required to inhibit larval growth by 50%.

Table 2: Cytotoxic Activity of Related Compounds and Extracts

Specific cytotoxic data for this compound is not currently available. The data below is for a related diterpenoid, Clerodin, and various Clerodendrum extracts.

| Plant/Compound | Extract/Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |

| Clerodendrum infortunatum | Clerodin (pure compound) | MCF-7 (Breast) | 30.88 ± 2.06 µg/mL | [2] |

| Clerodendrum thomsoniae | Ethyl acetate (B1210297) extract | MCF-7 (Breast) | 29.43 ± 1.44 µg/mL | |

| Clerodendrum thomsoniae | Ethyl acetate extract | Hep-G2 (Liver) | 43.22 ± 1.02 µg/mL | |

| Clerodendrum thomsoniae | Ethyl acetate extract | A549 (Lung) | 56.93 ± 1.41 µg/mL |

Table 3: In Vitro Anti-inflammatory Activity of Clerodendrum Extracts

Direct anti-inflammatory studies on this compound have not been reported. The following data is for sequential extracts from Clerodendrum infortunatum leaves.

| Plant Species | Extract Type | Assay | IC₅₀ Value (µg/mL) | Reference |

| C. infortunatum | Ethyl acetate | Heat-induced membrane stabilization | 331.3 | [6] |

| C. infortunatum | Ethyl acetate | Hypotonicity-induced membrane stabilization | 308.3 | [6] |

| C. infortunatum | Ethyl acetate | Protein anti-denaturation | 279.2 | [6] |

| C. infortunatum | Methanol | Heat-induced membrane stabilization | 371.5 | [6] |

| C. infortunatum | Methanol | Hypotonicity-induced membrane stabilization | 331.6 | [6] |

| C. infortunatum | Methanol | Protein anti-denaturation | 284.6 | [6] |

Experimental Protocols

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is adapted from methods used to test clerodane diterpenoids against Spodoptera litura and Helicoverpa armigera.[1][6]

-

Preparation of Test Solutions: Dissolve purified this compound in acetone (B3395972) to create a stock solution (e.g., 10,000 ppm). Perform serial dilutions in acetone to obtain a range of test concentrations (e.g., 5000, 2500, 1000, 500, 100 ppm).

-

Preparation of Leaf Discs: Use a cork borer to cut discs of a consistent size from fresh, untreated host plant leaves (e.g., cabbage or castor).

-

Treatment Application: Individually dip each leaf disc into a test solution for 5-10 seconds. Air-dry the discs on a wire rack for 30-60 minutes to allow for complete solvent evaporation. Prepare control discs by dipping them in acetone alone.

-

Bioassay Setup: Place one treated leaf disc in a petri dish lined with moistened filter paper to maintain humidity.

-

Insect Introduction: Introduce a single, pre-starved (4-6 hours) third-instar larva of the target insect species into each petri dish.

-

Incubation: Maintain the petri dishes in a controlled environment (e.g., 25±2°C, 65±5% RH, 12:12 L:D photoperiod).

-

Data Collection: After 24 and 48 hours, remove the larvae and the remaining leaf disc fragments. Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Calculation: Calculate the Percent Antifeedant Activity using the formula: % Antifeedant Activity = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc. The AI₅₀ value can then be determined using Probit analysis.

Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on a cancer cell line.[7][8]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight in a humidified atmosphere (37°C, 5% CO₂).

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of medium containing the test compound concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and performing a non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a substance to inhibit the heat-induced denaturation of protein, a process implicated in inflammation.[9][10][11]

-

Preparation of Reagents:

-

Bovine Serum Albumin (BSA) solution: Prepare a 0.5% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).

-

Test Compound: Prepare a stock solution of this compound and serially dilute to various concentrations.

-

Positive Control: Prepare solutions of a standard anti-inflammatory drug (e.g., Diclofenac Sodium) at similar concentrations.

-

-

Reaction Mixture: In test tubes, mix 0.5 mL of the BSA solution with 4.5 mL of the test compound or positive control at different concentrations. A control group is prepared by mixing 0.5 mL of BSA solution with 4.5 mL of PBS.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce protein denaturation by heating the samples at 70°C in a water bath for 5 minutes.

-

Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 The IC₅₀ value is determined by plotting the percentage inhibition against the compound concentration.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other clerodane diterpenoids and phytochemicals, several pathways are of high interest for future investigation.

Potential Anti-inflammatory Pathways

Many natural products exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2. It is plausible that this compound could interfere with this pathway at one or more points.

Visualizations of Experimental Workflows

The following diagram illustrates the general workflow for conducting an insect antifeedant bioassay, a primary method for evaluating the most well-documented activity of clerodane diterpenoids.

Conclusion and Future Directions

This compound is a member of a promising class of bioactive neo-clerodane diterpenoids. While its specific biological activities are yet to be thoroughly investigated, data from closely related compounds, particularly in the area of insect antifeedant activity, are compelling. The significant lack of research on the cytotoxic, anti-inflammatory, and neuroprotective potential of purified this compound represents a clear opportunity for future investigation. The protocols and hypothetical pathways outlined in this guide provide a robust framework for researchers to undertake a systematic evaluation of this compound, potentially uncovering novel therapeutic applications for this natural product. Priority should be given to isolating sufficient quantities of this compound to enable comprehensive screening across various biological assays.

References

- 1. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journalspress.com [journalspress.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchhub.com [researchhub.com]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. innpharmacotherapy.com [innpharmacotherapy.com]

- 11. medwinpublishers.com [medwinpublishers.com]

Cleroindicin B: An In-depth Technical Guide on Putative Mechanism of Action Theories

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleroindicin B is a natural product isolated from various species of the Clerodendrum genus. While comprehensive experimental validation of its mechanism of action is currently limited in publicly available literature, computational analyses have provided a foundational framework for understanding its potential therapeutic effects, particularly in oncology. This technical guide synthesizes the current theoretical knowledge surrounding this compound's mechanism of action, focusing on in silico data from network pharmacology and molecular docking studies. The primary hypothesized mechanism involves the modulation of the PI3K-Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. This document presents the available data, outlines the proposed signaling cascade, and discusses the implications for future research and drug development.

Introduction to this compound

This compound is a secondary metabolite found in plants of the Clerodendrum genus, which has a history of use in traditional medicine across Asia and Africa. While many compounds from this genus, such as flavonoids, phenolics, and terpenoids, have been investigated for their pharmacological properties, specific research into the bioactivity of this compound is still in its nascent stages. Initial characterizations suggest its potential as an anti-inflammatory, antioxidant, and antimicrobial agent, though the primary focus of recent computational studies has been on its anticancer properties.

In Silico Pharmacological Profile of this compound

The most substantive insights into this compound's mechanism of action come from a 2022 study that employed virtual screening and network pharmacology to investigate the anticancer potential of 194 natural compounds from the Clerodendrum genus. This in silico approach provides predictions of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. The predicted properties for this compound are summarized below.

Data Presentation: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value for this compound | Description |

| Molecular Weight | 158.2 g/mol | The mass of one mole of the substance. |

| Molecular Formula | C8H14O3 | The elemental composition of a single molecule. |

| H_bond_acceptor | 1.00 | Number of hydrogen bond acceptors. |

| H_bond_donor | 1.22 | Number of hydrogen bond donors. |

| LogP | -3.74 | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. |

| Caco-2 | -4.68 | A measure of intestinal permeability. |

| MDCK | 0.49 | A measure of oral absorption. |

| Mutagenicity | Green | Predicted to be non-mutagenic. |

| Tumorigenicity | Green | Predicted to be non-tumorigenic. |

| Irritant | Green | Predicted to be non-irritant. |

| Reproductive Effective | Green | Predicted to have no adverse reproductive effects. |

| Table 1: Summary of in silico predicted properties of this compound. Data extracted from a network pharmacology study. |

Theorized Mechanism of Action: Modulation of the PI3K-Akt Signaling Pathway

The aforementioned network pharmacology study identified the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway as a key pathway potentially targeted by compounds from the Clerodendrum genus, including by extension, this compound. This pathway is a critical intracellular cascade that plays a central role in regulating the cell cycle, and it is frequently over-activated in many human cancers, promoting cell proliferation and survival.

The PI3K/Akt pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to:

-

Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.

-

Promotion of Cell Cycle Progression: By phosphorylating and inhibiting cell cycle inhibitors like p21 and p27.

-

Activation of mTOR: Leading to increased protein synthesis and cell growth.

The in silico analysis suggests that natural compounds from Clerodendrum could exert their anticancer effects by inhibiting key proteins within this pathway, thereby suppressing tumor cell growth and survival.

Mandatory Visualization: PI3K-Akt Signaling Pathway

Caption: Predicted inhibition of the PI3K-Akt pathway by Clerodendrum compounds.

Experimental Protocols

As the mechanism of action for this compound is currently based on computational predictions, there are no established, validated experimental protocols specifically for elucidating its effects. However, the in silico study that forms the basis of this guide utilized the following general methodologies.

Virtual Screening and ADMET Prediction

-

Compound Retrieval: A library of natural compounds from Clerodendrum species was compiled from public databases.

-

ADMET Profiling: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds were predicted using servers such as PreADMET and Osiris Property Explorer.

Network Pharmacology and Pathway Analysis

-

Target Identification: Cancer-associated protein targets were retrieved from databases like the Therapeutic Target Database (TTD) and DrugBank.

-

Molecular Docking: The binding affinity of the natural compounds to the cancer targets was predicted using molecular docking software (e.g., AutoDock Vina).

-

Network Construction: Compound-target-pathway interaction networks were constructed and visualized using software like Cytoscape to identify the most significantly affected signaling pathways.

Future Research Directions and Conclusion

The current understanding of this compound's mechanism of action is in its infancy and is built upon a theoretical foundation. While

Isolation of Cleroindicin B from Sinningia allagophylla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Cleroindicin B, a cyclohexylethanoid derivative, from the tubers of Sinningia allagophylla. This document outlines the detailed experimental protocols for extraction, fractionation, and purification, presents the available quantitative data in a structured format, and illustrates the experimental workflow. Due to the limited publicly available information on the specific signaling pathways of this compound, a generalized diagram of potential pathways is provided based on the known biological activities of related compounds from the Sinningia and Clerodendrum genera.

Quantitative Data Summary

The following table summarizes the quantitative data obtained during a representative isolation of this compound from Sinningia allagophylla tubers.

| Parameter | Value | Reference |

| Starting Plant Material (Dried, Powdered Tubers) | 166.2 g | Verdan et al., 2021 |

| Crude Ethanolic Extract | 27.2 g | Verdan et al., 2021 |

| Ethyl Acetate Soluble Portion | 2.9 g | Verdan et al., 2021 |

| Subfraction FA1.5 | 43.7 mg | Verdan et al., 2021 |

| Isolated this compound | 4.2 mg | Verdan et al., 2021 |

| Overall Yield (from crude extract) | ~0.017% | Calculated |

Spectroscopic Data for this compound

The definitive identification of this compound relies on spectroscopic analysis. The following table is a placeholder for the ¹H NMR, ¹³C NMR, and HRMS data, which should be referenced from the original publication by Tian et al. (1997) that first described this compound.

| ¹H NMR (CDCl₃) | **¹³C NMR (CDCl

A Technical Guide to Cleroindicin B: Correcting the Classification and Exploring its Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. The compounds and methodologies described should be handled by trained professionals in a laboratory setting.

Executive Summary: A Case of Mistaken Identity

Initial inquiries into Cleroindicin B may erroneously classify it as a flavone (B191248) glycoside. However, a thorough review of the scientific literature reveals a critical distinction: This compound is not a flavone glycoside, but rather a member of the clerodane diterpenoid class of natural products . This guide serves to rectify this common misclassification and provide a comprehensive technical overview of this compound based on its correct chemical identity. While the broader Clerodendrum genus is a rich source of flavonoids with diverse biological activities, this compound itself belongs to a structurally and functionally distinct group of compounds. This whitepaper will synthesize the available data on the true nature of this compound, its biological activities, and the experimental protocols relevant to its study, providing a foundational resource for researchers in natural product chemistry and drug discovery.

Correct Chemical Classification of this compound

This compound is a naturally occurring compound that has been isolated from plants of the Clerodendrum genus, which belongs to the Lamiaceae family. Contrary to some database entries, its molecular structure and biosynthetic pathway firmly place it within the clerodane diterpenoid family.

Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units. The "clerodane" designation refers to a specific bicyclic carbon skeleton that forms the core of this compound and related compounds. This structural framework is fundamentally different from that of flavonoids, which are characterized by a C6-C3-C6 phenylpropanoid skeleton.

While many compounds have been isolated from the Clerodendrum genus, including a variety of flavonoids and flavonoid glycosides, it is crucial to distinguish these from the diterpenoid constituents like this compound. The genus is known to produce a wide array of secondary metabolites, and accurate classification is the first step in targeted drug discovery and mechanism of action studies.

Biological Activities and Therapeutic Potential

Research into the specific biological activities of purified this compound is still emerging. However, extensive studies on closely related clerodane diterpenoids and crude extracts from Clerodendrum species provide significant insights into its potential therapeutic applications. The primary activities associated with this class of compounds are:

-

Insecticidal and Antifeedant Properties: The most well-documented activity of clerodane diterpenoids is their potent effect against various insect species. These compounds act as feeding deterrents and can be lethal to certain pests, making them promising candidates for the development of botanical insecticides.

-

Cytotoxic and Anticancer Effects: Various extracts from the Clerodendrum genus have demonstrated cytotoxic activity against a range of human cancer cell lines. This suggests that this compound may also possess anticancer properties, although specific data for the pure compound is limited.

-

Anti-inflammatory and Neuroprotective Potential: The broader Clerodendrum genus has been a source of compounds with reported anti-inflammatory and neuroprotective effects. While often attributed to the flavonoid constituents, the contribution of diterpenoids to these activities warrants further investigation.

Quantitative Data

Quantitative data specifically for this compound is not extensively available in the public domain. However, data for closely related clerodane diterpenoids and extracts from Clerodendrum species can serve as a valuable proxy for guiding future research.

Table 1: Antifeedant Activity of a Related Clerodane Diterpenoid Note: This data is for a related compound, as specific antifeedant data for this compound is not currently available.

| Compound Class | Test Organism | Metric | Value | Reference |

| Clerodane Diterpenoid | Helicoverpa armigera | AI₅₀ (Antifeedant Index) | Value not specified | BenchChem |

Table 2: Cytotoxic Activity of Clerodendrum Extracts and Related Compounds Note: The following data is for extracts or other compounds from the genus, highlighting the potential of this chemical family. Specific IC₅₀ values for this compound require further experimental validation.

| Source Material | Cancer Cell Line | Metric | Value | Reference |

| Clerodendrum Species Extract | Various | IC₅₀ | Data varies by extract and cell line | BenchChem |

| Related Diterpenoids | Various | IC₅₀ | Data varies by compound and cell line | BenchChem |

Experimental Protocols

The following are generalized protocols based on methodologies used for the isolation and evaluation of clerodane diterpenoids from plant sources.

Isolation and Purification of Clerodane Diterpenoids

This protocol outlines a general workflow for extracting and purifying compounds like this compound from plant material.

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., leaves, stems).

-

Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids and chlorophyll.

-

Follow with extraction using a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the diterpenoids.

-

-

Solvent Partitioning:

-

Concentrate the polar extract in vacuo.

-

Resuspend the residue in water and perform liquid-liquid partitioning with a solvent like ethyl acetate (B1210297) to separate compounds based on polarity.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Further purify the fractions containing the target compound using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure diterpenoid.

-

Antifeedant Bioassay (Leaf Disc Method)

This bioassay is standard for evaluating the antifeedant properties of natural products against lepidopteran larvae.

-

Preparation of Test Solutions:

-

Dissolve the purified this compound in an appropriate solvent (e.g., acetone) to create a stock solution.

-

Prepare a series of serial dilutions to obtain the desired test concentrations.

-

-

Leaf Disc Treatment:

-

Use a cork borer to cut uniform discs from fresh leaves of a suitable host plant.

-

Apply a precise volume of each test solution to a set of leaf discs.

-

Apply only the solvent to a control set of discs.

-

Allow the solvent to evaporate completely.

-

-

Feeding Assay:

-

Place one treated leaf disc and one control disc in a petri dish lined with moist filter paper.

-

Introduce a single, pre-weighed larva (e.g., Helicoverpa armigera) into each petri dish.

-

Allow the larvae to feed for a specified period (e.g., 24-48 hours).

-

-

Data Analysis:

-

Measure the area of consumption for both the treated and control discs.

-

Calculate the Antifeedant Index (AI) using the formula: AI (%) = [(C-T)/(C+T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.

-

Determine the AI₅₀, the concentration required to inhibit feeding by 50%.

-

Visualization of Workflows and Pathways

General Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation and purification of a natural product like this compound from a plant source.

Hypothetical Anti-Inflammatory Signaling Pathway

While the precise mechanism of action for this compound is not yet elucidated, many natural products exert anti-inflammatory effects by inhibiting the NF-κB pathway. The diagram below illustrates this hypothetical mechanism.

Conclusion and Future Directions

This compound is a clerodane diterpenoid, a class of compounds with significant, yet underexplored, therapeutic potential. While often confused with the flavone glycosides also present in the Clerodendrum genus, its distinct chemical nature dictates a different set of biological activities, primarily related to insecticidal and potential cytotoxic effects.

Future research should focus on:

-

Definitive Biological Screening: Subjecting purified this compound to a wide range of bioassays to confirm its cytotoxic, anti-inflammatory, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to determine the key structural features responsible for its biological effects.

By correcting its classification and outlining a clear path for future research, this guide provides a crucial resource for unlocking the full therapeutic potential of this compound.

In Silico Prediction of Cleroindicin B Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleroindicin B, a neo-clerodane diterpenoid isolated from the Clerodendrum genus, represents a class of natural products with demonstrated biological activities, primarily as an insecticidal and antifeedant agent.[1] While specific molecular targets of purified this compound remain largely uncharacterized, crude extracts and other compounds from Clerodendrum indicum have shown promising cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties, suggesting a broad therapeutic potential.[1][2][3] This technical guide outlines a comprehensive in silico workflow to predict and characterize the molecular targets of this compound, providing a foundational strategy for its future development as a therapeutic agent. This document will detail hypothetical experimental protocols, present contextual quantitative data from related compounds, and visualize key processes and pathways.

Introduction to this compound and Related Compounds

This compound is a natural product belonging to the flavone (B191248) glycosides class, extracted from Clerodendrum indicum.[2] While its most documented activities are insecticidal, the broader family of compounds from the Clerodendrum genus has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1][3][4] This suggests that this compound may interact with multiple molecular targets within human cells.

Given the limited data on the specific molecular interactions of this compound, in silico prediction methods offer a time- and cost-effective approach to generate testable hypotheses about its mechanism of action.[5]

Quantitative Data from Related Compounds

While specific quantitative data for this compound is scarce, studies on other cytotoxic compounds isolated from Clerodendrum indicum provide valuable context for potential therapeutic applications. The following table summarizes the 50% inhibitory concentration (IC50) values for several triterpenoids from C. indicum against various human cancer cell lines.

| Compound | Cell Line | IC50 (µmol/L) |

| Oleanolic acid 3-acetate | SW620 (Colon Adenocarcinoma) | 1.66 |

| ChaGo-K-1 (Lung Carcinoma) | 20.49 | |

| HepG2 (Hepatocellular Carcinoma) | - | |

| KATO-III (Gastric Carcinoma) | - | |

| BT-474 (Breast Carcinoma) | - | |

| Betulinic acid | SW620 (Colon Adenocarcinoma) | - |

| ChaGo-K-1 (Lung Carcinoma) | - | |

| HepG2 (Hepatocellular Carcinoma) | - | |

| KATO-III (Gastric Carcinoma) | - | |

| BT-474 (Breast Carcinoma) | - | |

| Lupeol | SW620 (Colon Adenocarcinoma) | 1.99 |

| KATO-III (Gastric Carcinoma) | 1.95 | |

| Pectolinarigenin | SW620 (Colon Adenocarcinoma) | 13.05 |

| KATO-III (Gastric Carcinoma) | 24.31 | |

| Stigmasterol | SW620 (Colon Adenocarcinoma) | 2.79 |

| β-Sitosterol | SW620 (Colon Adenocarcinoma) | 11.26 |

| HepG2 (Hepatocellular Carcinoma) | 20.47 | |

| BT-474 (Breast Carcinoma) | 14.11 |

Data sourced from a study on the cytotoxic activity of chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots.[6]

In Silico Target Prediction Workflow

A robust in silico approach to identify the targets of this compound would involve a multi-step, funnel-like process, starting with a broad search and progressively refining the predictions.

Detailed Methodologies

3.1.1. Ligand Preparation

-

Objective: To obtain a high-quality 3D structure of this compound for subsequent docking and screening.

-

Protocol:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., UFF) to obtain a low-energy, stable conformation.

-

Generate different conformers to account for the flexibility of the molecule.

-

3.1.2. Reverse Docking

-

Objective: To screen this compound against a large library of protein structures to identify potential binding partners.

-

Protocol:

-

Prepare a library of potential protein targets from the Protein Data Bank (PDB). This library can be curated to include proteins relevant to cancer, inflammation, and neurodegenerative diseases.

-

For each protein, define the binding site, either based on known ligand-binding pockets or using pocket prediction algorithms.

-

Use a docking program (e.g., AutoDock, Glide) to systematically place the 3D structure of this compound into the binding site of each protein.

-

Score the binding poses based on a scoring function that estimates the binding affinity.

-

Rank the proteins based on their docking scores to generate a list of potential targets.

-

3.1.3. Pharmacophore-Based Screening

-

Objective: To identify proteins that are known to bind ligands with similar chemical features to this compound.

-

Protocol:

-

Generate a pharmacophore model from the 3D structure of this compound. This model will consist of a set of essential chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Screen a database of known ligands (e.g., ChEMBL) with the generated pharmacophore model.

-

Identify ligands that match the pharmacophore and retrieve their known protein targets.

-

This list of targets provides an alternative set of potential binding partners for this compound.

-

3.1.4. Molecular Dynamics (MD) Simulations

-

Objective: To simulate the dynamic behavior of the this compound-protein complex and assess the stability of the interaction.

-

Protocol:

-

Take the best-ranked docking pose of this compound with a high-priority target protein.

-

Place the complex in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

-

Perform an MD simulation for a sufficient time (e.g., 100 ns) using a simulation package (e.g., GROMACS, AMBER).

-

Analyze the trajectory to assess the stability of the binding pose, the root-mean-square deviation (RMSD) of the ligand and protein, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Potential Signaling Pathways for Investigation

Based on the reported cytotoxic and anti-inflammatory activities of compounds from Clerodendrum indicum, several signaling pathways are of high interest for investigation following target prediction.

Conclusion and Future Directions

This guide outlines a hypothetical yet robust in silico strategy for the prediction and characterization of molecular targets for this compound. By leveraging a combination of ligand- and structure-based computational methods, it is possible to generate high-quality, testable hypotheses regarding its mechanism of action. The successful identification of specific targets will be a critical step in unlocking the therapeutic potential of this natural product and will guide future preclinical and clinical development. Experimental validation of the predicted targets through in vitro binding assays and cell-based functional assays will be essential to confirm the computational findings.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [chembk.com]

- 3. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. uclmyanmar.org [uclmyanmar.org]

- 6. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Cleroindicin B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Cleroindicin B is a natural product that has been identified within the scientific literature. The fundamental chemical identifiers for this compound are provided below.

| Identifier | Value | Source |

| CAS Number | 107389-91-3 | [1] |

| Molecular Formula | C8H14O3 | [1] |

Biological Activity and Research Landscape

This compound is classified as a flavone (B191248) glycoside and is reported to be extracted from Clerodendrum indicum (also known as Clero garlic).[1] General studies on this compound suggest a range of potential biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiviral properties.[1] There is also mention of its potential for anti-tumor and anti-diabetic effects.[1]

The current body of research provides a foundational understanding of the potential therapeutic areas for compounds from the Clerodendrum genus. For instance, studies on other flavonoids isolated from this genus have shown activities such as the inhibition of tyrosinase, protection against oxidative stress, and vasorelaxation effects.[2] These findings offer a valuable context for the potential, yet unconfirmed, properties of this compound.

Future Directions

The limited availability of specific data for this compound highlights a clear gap in the current scientific knowledge. Further research is required to isolate and purify this compound in sufficient quantities for comprehensive biological evaluation. Future studies would need to focus on:

-

In vitro bioassays to determine its specific cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities, including the determination of IC50 values against relevant cell lines and assays.

-

Mechanism of action studies to identify the specific cellular signaling pathways modulated by this compound.

-

In vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.

Without such dedicated research, a detailed technical guide with extensive quantitative data, experimental protocols, and signaling pathway diagrams, as initially envisioned, cannot be constructed. The information presented here serves as a summary of the currently accessible data and a call for further scientific investigation into the potential of this compound.

References

Spectroscopic Profile of Cleroindicin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed summary of the available spectroscopic data for Cleroindicin B, a natural product isolated from Clerodendrum indicum. The information presented herein is compiled from published scientific literature and is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Mass Spectrometry (MS) Data

The molecular formula of this compound was determined by Electron Ionization Mass Spectrometry (EI-MS). The analysis indicated a molecular formula of C₈H₁₄O₃.[1] Key ions observed in the mass spectrum are summarized in Table 1.

Table 1: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 140 | [M - H₂O]⁺ |

| 122 | [M - 2H₂O]⁺ |

| 112 | [M - H₂O - C₂H₄]⁺ |

Data sourced from J. Nat. Prod. 1997, 60, 8, 766–769.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopic data has been instrumental in the structural elucidation of this compound. The available ¹³C NMR data is presented in Table 2. At present, a complete assigned ¹H NMR dataset is not available in the reviewed literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type (DEPT) |

| 211.5 | C=O (Ketone) |

| 70.3 | Quaternary C |

| 70.1 | CH (Methine) |

| 59.1 | CH₂ (Methylene) |

| 45.4 | CH₂ (Methylene) |

| 36.4 | CH₂ (Methylene) |

| 31.9 | CH₂ (Methylene) |

| Not specified | CH₃ (Methyl) |

Data sourced from J. Nat. Prod. 1997, 60, 8, 766–769. The multiplicity of the methyl signal was not specified in the original publication.[1]

Experimental Protocols

The following experimental methodologies are based on the procedures described in the primary literature reporting the isolation and characterization of this compound.

Isolation of this compound

This compound was isolated from the aerial parts of Clerodendrum indicum. The dried plant material was extracted with ethanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, to yield the pure compound. This compound was obtained as a colorless oil.[1]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and molecular formula of this compound. The mass spectrum was recorded on a mass spectrometer, and the fragmentation pattern was analyzed to deduce the molecular formula C₈H₁₄O₃.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectra were recorded on an NMR spectrometer. The solvent used for the NMR analysis was deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and structure elucidation of this compound is depicted in the following diagram.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cleroindicin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Cleroindicin B, a bioactive diterpenoid of interest for its potential pharmacological activities. Due to the limited availability of a comprehensively validated HPLC method for this compound in published literature, this protocol is based on established methods for the analysis of structurally related neo-clerodane diterpenoids. It is intended to serve as a robust starting point for method development and validation in a laboratory setting. The described method utilizes Reverse-Phase HPLC (RP-HPLC) with UV detection, a widely accessible and reliable technique for the analysis of natural products.

Introduction

This compound is a neo-clerodane diterpenoid found in plants of the Clerodendrum genus, which are used in traditional medicine. As with many natural products, the isolation and quantification of this compound are essential for pharmacological studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of such compounds in complex matrices like plant extracts.[1] This application note outlines a proposed RP-HPLC method suitable for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Reference Standard: Pure this compound standard of known purity.

-

Sample Preparation: Plant material (e.g., leaves, stems) of Clerodendrum species containing this compound.

Preparation of Standard and Sample Solutions

Standard Stock Solution:

-

Accurately weigh approximately 1.0 mg of this compound reference standard.

-

Dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.[2]

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2] These will be used to construct the calibration curve.

Sample Preparation (from plant material):

-

Accurately weigh 1.0 g of dried, powdered plant material.

-

Extract the powder with 20 mL of methanol using ultrasonication for 30 minutes.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol to ensure complete extraction.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the reconstituted extract through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]

Proposed HPLC Conditions

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be necessary depending on the specific HPLC system and column used.

| Parameter | Proposed Condition |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) |

| Gradient Program | 0-5 min: 94% A, 6% B5-30 min: Linear gradient to 72% A, 28% B30-40 min: Linear gradient to 0% A, 100% B40-50 min: Hold at 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 210 nm |

Method Validation Parameters (Illustrative)

The following table presents typical performance characteristics for a validated HPLC method for natural products. These values are illustrative and must be experimentally determined for this compound.

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical workflow for HPLC method development and validation.

Conclusion

The proposed RP-HPLC method provides a solid foundation for researchers and scientists to develop a validated analytical method for the quantification of this compound. The provided experimental protocol, including sample and standard preparation, along with the proposed HPLC conditions, can be adapted and optimized for specific laboratory instrumentation and sample matrices. Successful validation of this method will ensure accurate and reliable quantification of this compound, which is crucial for its further investigation and potential therapeutic applications.

References

Nuclear Magnetic Resonance (NMR) spectroscopy for Cleroindicin B structure elucidation

Application Note

Abstract

This document provides a detailed protocol and application guide for the structural elucidation of Cleroindicin B, a complex neo-clerodane diterpenoid with significant insect antifeedant properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical challenge. Due to the limited availability of published, comprehensive NMR data specifically for this compound (CAS 39877-08-2), this guide will utilize a representative neo-clerodane diterpenoid with a well-documented NMR dataset to illustrate the elucidation workflow. The methodologies presented are directly applicable to the structural determination of this compound and other related complex natural products, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus, notably Clerodendrum infortunatum. These compounds are characterized by a fused bicyclic decalin core and a variety of oxygenated functional groups and ester side chains, contributing to their diverse biological activities. The potent insect antifeedant activity of this compound makes it a promising lead compound for the development of novel biopesticides.

The unambiguous determination of the complex three-dimensional structure of this compound, with its multiple stereocenters, is essential for understanding its structure-activity relationships and for any future synthetic or semi-synthetic efforts. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary toolkit to piece together the molecular puzzle.

Structure Elucidation Workflow

The structural elucidation of a neo-clerodane diterpenoid like this compound follows a logical progression, starting from basic spectral information and culminating in the complete assignment of all proton and carbon signals and the determination of relative stereochemistry.

Experimental Protocols

Sample Preparation

-

Isolation: this compound is isolated from the crude extract of Clerodendrum infortunatum using a combination of chromatographic techniques (e.g., silica (B1680970) gel column chromatography, HPLC).

-

Purity Check: The purity of the isolated compound should be assessed by HPLC and ¹H NMR.

-

NMR Sample: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and should provide good solubility and minimal overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). This allows for the tracing of proton spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH), providing unambiguous C-H bond information.

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). These correlations are key to connecting the individual spin systems and assembling the complete carbon skeleton.

Application Note: In Vitro Anti-inflammatory Assay for Cleroindicin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The genus Clerodendrum, a source of various traditional medicines, has been recognized for its anti-inflammatory properties.[1][2] Cleroindicin B, a compound from this genus, is a promising candidate for anti-inflammatory drug development. This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage model. This assay is a foundational step in screening and characterizing the anti-inflammatory potential of novel compounds.

The protocol will focus on the inhibition of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in RAW 264.7 macrophage cells. Furthermore, it will explore the potential mechanism of action by investigating the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[3]

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation.

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Sub-culturing: When cells reach 80-90% confluency, they are detached using a cell scraper and sub-cultured at a ratio of 1:6 to 1:10.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of the inflammatory response.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis of NF-κB Pathway Proteins

To investigate the molecular mechanism, the expression and phosphorylation of key proteins in the NF-κB signaling pathway can be analyzed.

-

Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁶ cells/well and incubate for 24 hours.

-

Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability, NO, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells.

| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | 25.4 ± 3.1 | 15.8 ± 2.5 |

| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 35.6 ± 2.9 | 1543.7 ± 89.2 | 987.4 ± 65.1 |

| LPS + this compound | 1 | 99.1 ± 5.1 | 28.4 ± 2.5 | 1256.3 ± 75.4 | 799.6 ± 54.3* |

| LPS + this compound | 5 | 97.8 ± 4.5 | 15.7 ± 1.8 | 876.5 ± 62.1 | 543.2 ± 41.7** |

| LPS + this compound | 10 | 96.4 ± 5.3 | 8.3 ± 1.1 | 453.9 ± 38.9 | 287.1 ± 29.8 |

| Dexamethasone (10 µM) | - | 98.2 ± 4.9 | 6.1 ± 0.9 | 312.8 ± 25.6 | 198.5 ± 18.2 |

Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Cleroindicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction to Radical Scavenging Assays

Antioxidants are crucial in mitigating the damaging effects of free radicals on biological systems. The DPPH and ABTS assays are popular in vitro methods used to determine the radical scavenging ability of compounds.[1][2] Both assays are based on a colorimetric reaction where the antioxidant compound reduces a stable radical, leading to a measurable change in absorbance.[1][3]

-

DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.[1][4]

-

ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[2] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at around 734 nm is measured to quantify the antioxidant's scavenging capacity.[2][5]

Data Presentation

While specific IC50 values for Cleroindicin B in DPPH and ABTS assays are not available in the provided search results, the following table summarizes the antioxidant activity of extracts from various species of the Clerodendrum genus, from which this compound is isolated. This data can provide a preliminary indication of the potential antioxidant capacity within this genus.

| Plant Extract | Assay | IC50 Value (µg/mL) | Reference Compound |

| Clerodendrum paniculatum (leaves ethanol (B145695) extract) | DPPH | 27.73 | Not Specified |

| Polyphenol-rich fraction of a Clerodendrum species | DPPH | 32.45 | Not Specified |

| Polyphenol-rich fraction of a Clerodendrum species | ABTS | 39.08 | Not Specified |

| Clerodendrum splendens (aqueous ethanol fraction of leaf extract) | DPPH | 31 (0.031 mg/ml) | Ascorbic acid (IC50 = 28.5 µg/mL) |

| Clerodendrum splendens (n-hexane fraction of leaf extract) | DPPH | 64.5 (0.0645 mg/ml) | Ascorbic acid (IC50 = 28.5 µg/mL) |

Note: IC50 is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[6]

Experimental Workflow

The general workflow for assessing the radical scavenging activity of a test compound like this compound is illustrated below.

Caption: General workflow for in vitro radical scavenging assays.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from standard procedures for determining antioxidant activity.[1][4][7]

1. Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (analytical grade)

-

This compound

-

Positive Control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading absorbance at 517 nm

2. Preparation of Solutions:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.[1]

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. From this, prepare a series of dilutions to be tested.

-

Positive Control Stock Solution: Prepare a stock solution of the positive control (e.g., ascorbic acid) in the same solvent as the test compound and prepare a series of dilutions.

3. Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to different wells.

-

Add 100 µL of the DPPH working solution to each well.

-

For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[1][4]

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [4]

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Scavenging Assay Protocol

This protocol is based on established methods for evaluating total antioxidant capacity.[2][5][8]

1. Materials and Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate or Ammonium persulfate

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS) or water

-

This compound

-

Positive Control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading absorbance at 734 nm

2. Preparation of Solutions:

-

ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in water to make a 7 mM solution.[2]

-

Potassium Persulfate Stock Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in water to make a 2.45 mM solution.[2]

-

ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark blue-green solution containing the ABTS•+ radical.[5]

-

Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

This compound and Positive Control Solutions: Prepare serial dilutions of this compound and the positive control (e.g., Trolox) in a suitable solvent.

3. Assay Procedure:

-

Add 20 µL of the different concentrations of this compound or the positive control to the wells of a 96-well microplate.[2]

-

Add 180 µL of the adjusted ABTS•+ solution to each well.[2]

-

For the blank (control), add 20 µL of the solvent and 180 µL of the adjusted ABTS•+ solution.

-

Incubate the plate at room temperature for a set time (e.g., 6-30 minutes) in the dark.[5][8]

-

Measure the absorbance at 734 nm using a microplate reader.[2]

4. Calculation of Radical Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [2]

The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.[5]

Signaling Pathway and Logical Relationships

The underlying principle of these assays is the transfer of an electron or a hydrogen atom from the antioxidant to the radical, thus neutralizing it.

Caption: Mechanism of DPPH and ABTS radical scavenging by an antioxidant.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.

-

DPPH can be an irritant; minimize skin and inhalation exposure.[1]

-

Methanol and ethanol are flammable; work in a well-ventilated area away from open flames.[1]

-

Handle all test compounds, including this compound, with care, following appropriate laboratory safety procedures.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. advpbl.org [advpbl.org]

- 7. mdpi.com [mdpi.com]

- 8. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

Uncharted Territory: The Cytotoxic Effects of Cleroindicin B on MCF-7 Breast Cancer Cells Remain to be Elucidated

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the cytotoxic properties of Cleroindicin B, specifically concerning its impact on the MCF-7 human breast adenocarcinoma cell line. At present, there are no publicly available research articles, empirical data, or established protocols detailing the efficacy or mechanisms of action of this compound in this widely studied cancer model.

This absence of specific data prevents the creation of detailed application notes and protocols as requested. The foundational information required to generate such documents, including quantitative data on cell viability, apoptosis induction, cell cycle arrest, and the modulation of specific signaling pathways, is not available.

For researchers and drug development professionals interested in exploring the potential of this compound as a therapeutic agent against breast cancer, this represents an open avenue for novel investigation. The following sections outline a hypothetical framework and general methodologies that could be adapted for a primary investigation into the cytotoxicity of this compound on MCF-7 cells.

Hypothetical Research Framework

A pioneering study in this area would need to systematically evaluate the effects of this compound on MCF-7 cells. The table below presents a conceptual layout for organizing potential findings from such an investigation.

| Parameter Assessed | This compound (Concentration/Time) | Expected Outcome Metric |

| Cell Viability (IC50) | e.g., 0.1, 1, 10, 50, 100 µM (48h) | Half-maximal inhibitory concentration (µM) |

| Apoptosis Induction | e.g., IC50 concentration (24h, 48h) | Percentage of apoptotic cells (Annexin V-FITC/PI) |

| Cell Cycle Distribution | e.g., IC50 concentration (24h) | Percentage of cells in G0/G1, S, and G2/M phases |

| Mitochondrial Membrane | e.g., IC50 concentration (24h) | Change in fluorescence intensity (e.g., JC-1 staining) |

| Reactive Oxygen Species | e.g., IC50 concentration (6h, 12h) | Fold change in ROS levels (e.g., DCFH-DA staining) |

General Experimental Protocols